8-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Description
Properties
Molecular Formula |
C11H8ClNO3 |
|---|---|
Molecular Weight |
237.64 g/mol |
IUPAC Name |
8-chloro-1-methyl-2-oxoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO3/c1-13-9(14)5-7(11(15)16)6-3-2-4-8(12)10(6)13/h2-5H,1H3,(H,15,16) |
InChI Key |
NKHHGBMWPTWOOW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(C2=C1C(=CC=C2)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with chloroacetyl chloride, followed by cyclization in the presence of a base . Another approach includes the use of phase-transfer catalysis for the alkylation of 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives .
Industrial Production Methods
Industrial production of this compound often employs high-yield synthetic routes that are scalable and cost-effective. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are gaining popularity in the large-scale production of quinoline derivatives .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications in medicinal chemistry .
Scientific Research Applications
8-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential as an antibacterial and anticancer agent.
Industry: The compound is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 8-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves its interaction with various molecular targets. In antibacterial applications, it inhibits DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . In anticancer research, it is studied for its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 8-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid are best understood in the context of its structural analogs. Below is a detailed comparison:
Table 1: Key Structural Analogs and Their Properties
Key Comparison Points
Substituent Effects on Bioactivity: Chloro (Cl) at Position 8: Enhances P-gp inhibitory activity compared to unsubstituted or hydroxylated analogs. QSAR models indicate halogen substituents improve binding to ABCB1’s hydrophobic pockets . Methyl (CH₃) at Position 1: Increases metabolic stability by reducing susceptibility to oxidative degradation, as observed in microbial studies of methylquinoline analogs . Hydroxy (OH) vs. Methoxy (OCH₃): Hydroxy groups facilitate biodegradation (e.g., Pseudomonas putida cleaves 8-hydroxy derivatives into anthranilic acid), whereas methoxy groups may hinder enzymatic processing .
Synthetic Accessibility: The 1-methyl group in the target compound is likely introduced via alkylation of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, a method used for synthesizing quinolone antibiotics . Halogenation (e.g., Cl at position 8) can be achieved through electrophilic substitution or palladium-catalyzed coupling .
Biodegradation Pathways: Methyl and chloro substituents alter degradation routes. For example, Pseudomonas putida K1 cleaves 4-methylquinoline between C-7 and C-8, but unsubstituted quinoline is cleaved between C-5 and C-6 . Chloro groups may resist microbial degradation, increasing environmental persistence.
Pharmacological Potential: Antioxidant Activity: The unsubstituted parent compound (2-oxo-1,2-dihydroquinoline-4-carboxylic acid) outperforms many analogs in DPPH assays, suggesting electron-withdrawing groups (e.g., Cl) may reduce radical scavenging efficacy . P-gp Inhibition: Derivatives with halogens (Cl, F) and alkyl groups (CH₃) show superior ABCB1 inhibition. For example, QSAR studies of 18 derivatives identified Cl and CH₃ as critical for activity .
Biological Activity
8-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a compound belonging to the quinoline family, which has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its antimicrobial and anticancer properties.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of 6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. The product can be purified through recrystallization techniques. Structural analysis using X-ray crystallography and density functional theory (DFT) provides insights into the molecular geometry and electronic properties of the compound.
Table 1: Synthesis Conditions
| Reagent | Amount | Solvent | Reaction Time | Temperature |
|---|---|---|---|---|
| 6-Chloro-2-oxoquinoline | 1 g | DMF | 6 hours | Room Temp |
| Methyl Iodide | 3.30 ml | |||
| Potassium Carbonate | 3.17 g |
Antimicrobial Activity
Recent studies have indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, certain derivatives have been shown to inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.
Anticancer Activity
Research has demonstrated that this compound exhibits promising anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The compound's effectiveness is attributed to its ability to interfere with cell cycle progression and promote cell death pathways.
Case Study: HepG2 Cell Line
A study evaluated the cytotoxic effects of this compound on HepG2 cells. The results indicated an IC50 value of approximately 15 µM, suggesting potent activity against liver cancer cells.
Table 2: Biological Activity Summary
| Activity Type | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | E. coli | N/A | Inhibition of DNA gyrase |
| Anticancer | HepG2 | 15 | Induction of apoptosis |
| Anticancer | MCF-7 | 20 | Cell cycle arrest |
Mechanistic Insights
Molecular docking studies suggest that the binding affinity of this compound to target proteins is significant. The compound interacts with key amino acid residues in enzymes involved in cancer progression and microbial resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
